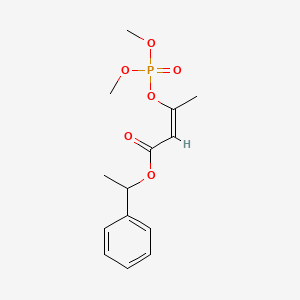
Linalool - d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Linalool - d5 is a deuterated form of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. Linalool is known for its pleasant floral scent with a hint of spiciness. The deuterated form, this compound, is used primarily in scientific research to study the metabolic pathways and mechanisms of action of linalool due to its stability and traceability in various analytical techniques.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Linalool - d5 involves the deuteration of linalool. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions, with the temperature ranging from 25°C to 50°C and under atmospheric pressure. The reaction time can vary from a few hours to several days, depending on the desired level of deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is ensured through multiple purification steps, including distillation and chromatography.
化学反応の分析
Types of Reactions
Linalool - d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form linalool oxide, linalool hydroperoxide, and other oxygenated derivatives.
Reduction: Reduction of this compound can yield dihydrolinalool.
Substitution: Halogenation reactions can replace the hydroxyl group with halogens to form compounds like linalyl chloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Linalool oxide, linalool hydroperoxide.
Reduction: Dihydrolinalool.
Substitution: Linalyl chloride, linalyl bromide.
科学的研究の応用
Linalool - d5 is extensively used in scientific research due to its stability and traceability. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of linalool metabolism.
Biology: Employed in studies to investigate the biological effects of linalool, including its antimicrobial and anti-inflammatory properties.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of linalool in the body.
Industry: Applied in the fragrance and flavor industry to study the stability and degradation of linalool in various products.
作用機序
Linalool - d5 exerts its effects through various molecular targets and pathways. It interacts with cell membranes, altering their fluidity and permeability. This interaction can disrupt the function of membrane-bound proteins and enzymes, leading to antimicrobial and anti-inflammatory effects. This compound also modulates the activity of neurotransmitters, contributing to its calming and anxiolytic properties.
類似化合物との比較
Linalool - d5 is unique due to its deuterated nature, which provides enhanced stability and traceability in analytical studies. Similar compounds include:
Linalool: The non-deuterated form, widely used in fragrances and flavors.
Linalyl acetate: An ester of linalool, known for its pleasant floral scent.
Geraniol: Another terpene alcohol with a similar structure and scent profile.
This compound stands out due to its use in scientific research, providing valuable insights into the metabolism and mechanisms of action of linalool.
特性
CAS番号 |
159592-39-9 |
|---|---|
分子式 |
C10H13D5O |
分子量 |
159.28 |
純度 |
95% min. |
同義語 |
Linalool - d5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






